Bolazine
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Overview
Description
Preparation Methods
Bolazine is synthesized through the dimerization of drostanolone at the C3 position of the A-ring by an azine group . The industrial production method involves the preparation of this compound capronate, which is the C17β hexanoate ester of this compound . This esterification process enhances the compound’s stability and allows for intramuscular injection .
Chemical Reactions Analysis
Bolazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the azine linkage, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bolazine has several scientific research applications:
Biology: It is used to understand the biological effects of synthetic androgens on cellular processes.
Industry: This compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Bolazine acts as a prodrug of drostanolone, which means it is converted into drostanolone in the body . Drostanolone binds to androgen receptors, leading to an increase in protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to the regulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Bolazine is unique due to its dimeric structure linked by an azine group. Similar compounds include:
Drostanolone: The parent compound of this compound, used for its anabolic and androgenic properties.
Methenolone: Another synthetic androgen and anabolic steroid with similar applications.
Oxandrolone: Known for its mild anabolic effects and used in various therapeutic applications.
This compound stands out due to its unique chemical structure and its use as a prodrug of drostanolone, providing a different pharmacokinetic profile compared to other similar compounds .
Properties
CAS No. |
4267-81-6 |
---|---|
Molecular Formula |
C40H64N2O2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
BQDZMZRUXNFTQT-KSJDNICASA-N |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C |
SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Origin of Product |
United States |
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